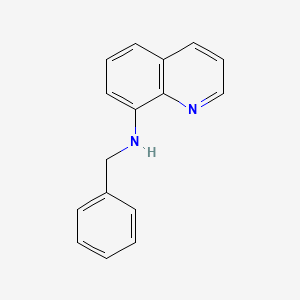

8-(Benzylamino)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECSJPFLHHVBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430805 | |

| Record name | 8-(Benzylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37385-01-6 | |

| Record name | 8-(Benzylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Benzylamino Quinoline and Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system can be broadly categorized into classical condensation reactions, which have been known for over a century, and modern metal-catalyzed methods that offer enhanced efficiency and functional group tolerance.

Friedländer Synthesis and Adaptations

The Friedländer synthesis, first reported in 1882, is a versatile and straightforward method for generating quinoline derivatives. nih.gov The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde) pharmaguideline.comorganic-chemistry.org. This condensation is typically promoted by either an acid or a base catalyst. organic-chemistry.org The mechanism proceeds through an initial aldol-type condensation to form a β-amino-carbonyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline product. nih.gov

This method is particularly useful for the synthesis of 2- and 3-substituted quinolines. nih.govpharmaguideline.com While the direct synthesis of 8-(Benzylamino)quinoline via the Friedländer route is not commonly documented, the synthesis of 8-aminoquinoline (B160924) derivatives, which are precursors to the target compound, can be achieved using this method. researchgate.netresearchgate.netrroij.com For instance, the condensation of a suitably substituted o-aminobenzaldehyde or o-aminoacetophenone is a key strategy. researchgate.netrroij.com

Modern adaptations of the Friedländer synthesis have focused on improving reaction conditions and expanding its scope. Innovations include the use of microwave irradiation to shorten reaction times, the application of ionic liquids as recyclable catalysts and solvents, and the development of solid acid catalysts like nano-crystalline sulfated zirconia to facilitate easier work-up and greener processes. nih.govorganic-chemistry.orgnih.govacgpubs.org These advancements have made the Friedländer synthesis a more efficient and environmentally benign route to a wide variety of polysubstituted quinolines. nih.gov

Table 1: Examples of Catalysts Used in Friedländer Synthesis Adaptations

| Catalyst/Condition | Reactants | Product Type | Key Advantages |

| p-Toluene sulphonic acid | o-Aminoaryl ketone, Carbonyl compound | Polysubstituted quinolines | Solvent-free conditions, Rapid reaction |

| Molecular iodine | o-Aminoaryl aldehyde/ketone, Methylene compound | Functionalized quinolines | Highly efficient, Mild conditions |

| Neodymium(III) Nitrate Hexahydrate | o-Aminoaryl aldehyde/ketone, Carbonyl compound | Functionalized quinolines | Efficient catalysis |

| Ionic Liquid ([bmim]HSO₄) | 2-Aminobenzaldehydes, Allenyl ketones | Polysubstituted quinolines | Solvent-free, Short reaction time, High yield. nih.gov |

| Iron(III) triflate | 2-(2-aminophenyl)-N,N-dialkyl-2-oxoamides, α-Methylene carbonyls | Quinoline-containing tertiary amides | Facile access to biologically interesting amides. researchgate.net |

Skraup Synthesis and Related Condensation Reactions

The Skraup synthesis, discovered in 1880, is a classic and robust method for producing quinolines, particularly those unsubstituted in the heterocyclic ring. nih.goviipseries.org The reaction involves heating an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene) pharmaguideline.comiipseries.org. The reaction proceeds through several steps: first, the dehydration of glycerol by sulfuric acid forms acrolein. iipseries.org The aromatic amine then undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and, finally, oxidation to yield the quinoline ring system. pharmaguideline.com

This method is highly effective for synthesizing quinoline itself and derivatives where the substitution pattern is determined by the starting aniline. rsc.org For example, starting with o-nitroaniline or p-nitroaniline yields 8-nitroquinoline (B147351) and 6-nitroquinoline, respectively. researchgate.net 8-Aminoquinoline can be used in a Skraup synthesis to produce 1,10-Phenanthroline. iipseries.org

Despite its utility, the traditional Skraup reaction is notoriously vigorous and can be difficult to control. cdnsciencepub.comacs.org Consequently, numerous modifications have been developed to moderate the reaction's violence and improve yields. These include the addition of acetic acid or boric acid to control the concentration of free glycerol, the use of milder oxidizing agents, and procedural changes like the portion-wise addition of sulfuric acid. acs.orgcdnsciencepub.com More recent advancements have explored microwave-assisted Skraup reactions and the use of ionic liquids to create more environmentally friendly protocols. nih.govrsc.org

Table 2: Modifications of the Skraup Synthesis

| Modification | Reactants | Purpose/Outcome |

| Addition of Acetic Acid | Aniline, Glycerol, H₂SO₄, Nitrobenzene | Reduces reaction violence, improves safety and yield. acs.org |

| Addition of Boric Acid | Aniline, Glycerol, H₂SO₄, Oxidant | Controls the concentration of free glycerol, moderates the reaction. cdnsciencepub.com |

| Use of Iodine | Aniline, Glycerol, H₂SO₄ | Replaces traditional oxidizing agents like nitrobenzene. cdnsciencepub.com |

| Microwave Irradiation | Aniline derivative, Glycerol, H₂SO₄ | Shortens reaction times, improves selectivity. rsc.org |

| Modified Reactant Addition | o-Aminophenol, Glycerol, H₂SO₄ | Reduces violence, increases yield of 8-hydroxyquinoline (B1678124). cdnsciencepub.comcdnsciencepub.com |

Metal-Catalyzed Annulation and Cyclization Reactions

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of quinolines, offering high efficiency, regioselectivity, and tolerance for a wide range of functional groups under milder conditions than classical methods.

Palladium catalysts are highly effective in constructing the quinoline core through various annulation and cyclization strategies. One prominent approach involves the coupling of o-iodoanilines with alkynes or propargyl alcohols. organic-chemistry.orgacs.org These reactions typically proceed under mild conditions and demonstrate broad substrate scope. organic-chemistry.orgacs.org For example, the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, using a catalyst system like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., dppp), provides a direct route to 2,4-disubstituted quinolines in good to excellent yields. organic-chemistry.orgacs.org

Another strategy is the palladium-catalyzed intermolecular aerobic annulation of o-alkenylanilines with alkynes. organic-chemistry.orgnih.gov This oxidative cyclization uses molecular oxygen as the oxidant and allows for the construction of 2,3-disubstituted quinolines. organic-chemistry.orgnih.gov These methods highlight the versatility of palladium catalysis in creating diverse substitution patterns on the quinoline scaffold. rsc.orgmdpi.com

Iron, being an earth-abundant and low-toxicity metal, has gained significant attention as a catalyst for quinoline synthesis. researchgate.net Iron-catalyzed cascade reactions offer an efficient and sustainable alternative to methods using precious metals. researchgate.netbohrium.com These reactions often involve multiple bond-forming events in a single pot. researchgate.net

For example, iron(III) chloride (FeCl₃) has been shown to effectively catalyze a three-component reaction between anilines, aryl aldehydes, and ethyl lactate (B86563) under neat conditions. rsc.org This process involves the in-situ formation of ethyl pyruvate (B1213749) from ethyl lactate, which then participates in a cascade leading to 2,4-disubstituted quinolines. rsc.org Other iron-catalyzed processes include the oxidative coupling of N-alkylanilines and alkynes and the synthesis of quinazolines from 2-aminobenzyl alcohols and benzylamines, which share mechanistic principles applicable to quinoline synthesis. researchgate.netrsc.org These methods are valued for their cost-effectiveness and broad substrate applicability. bohrium.com

Ruthenium and rhodium catalysts have also proven highly effective in quinoline synthesis, often operating through C-H activation pathways. rsc.org These methods can provide access to quinoline derivatives that are challenging to obtain through other routes.

Rhodium(III)-catalyzed reactions, for instance, can achieve the regioselective C-8 functionalization of quinoline N-oxides. rsc.org Rhodium catalysts are also used for the chemo- and regioselective synthesis of functionalized quinolines from 2-aminohydrazones and terminal alkynes in an oxidant-free process. researchgate.net Furthermore, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been developed for the regioselective synthesis of quinoline carboxylates. mdpi.com

Ruthenium catalysts are employed in similar C-H activation strategies. rsc.org They can catalyze the [3+3] annulation of anilines with allyl alcohols to form substituted quinolines. researchgate.net Additionally, ruthenium complexes have been used to synthesize quinoline derivatives from anilines and aldehydes, demonstrating the broad utility of these metals in modern heterocyclic chemistry. oup.com

Nickel and Cobalt-Catalyzed Dehydrogenation and Condensation

Nickel and cobalt catalysts have emerged as effective tools for the synthesis of quinolines through acceptorless dehydrogenative coupling (ADC) reactions. This strategy often involves the reaction of 2-aminoaryl alcohols with carbonyl compounds or alcohols, proceeding through a cascade of dehydrogenation, condensation, and cyclization steps.

One notable example involves a nickel-catalyzed process for producing a range of polysubstituted quinolines from α-2-aminoaryl alcohols. organic-chemistry.org This method is versatile, accommodating both primary and secondary α-2-aminoaryl alcohols with either ketones or secondary alcohols. organic-chemistry.org For instance, the reaction of 2-aminobenzyl alcohol with a suitable ketone in the presence of a nickel catalyst can lead to the formation of a quinoline core. While not directly producing this compound, this methodology establishes a foundational route to functionalized quinolines that could be further elaborated.

Cobalt catalysis has also been successfully applied in the synthesis of quinolines via ADC. An ionic cobalt-PNP complex has been developed for the α-alkylation of ketones with primary alcohols. acs.org This method was effectively used to synthesize quinoline derivatives by employing 2-aminobenzyl alcohol as the alkylating agent, achieving yields of up to 98%. acs.org Furthermore, cobalt(II) acetate (B1210297) in the presence of a base has been used for the dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles, offering a ligand-free approach to quinazolines, a related class of heterocycles. nih.gov Deuterium labeling studies in cobalt-catalyzed acceptorless dehydrogenation of alcohols suggest the reaction proceeds via an initial reversible alcohol dehydrogenation involving a cobalt hydride intermediate. nih.gov

These dehydrogenative methods offer a greener synthetic route by avoiding pre-functionalized starting materials and often producing water and hydrogen gas as the only byproducts. nih.govrsc.org

Copper-Mediated Transformations

Copper-catalyzed reactions are a cornerstone in the synthesis of N-aryl compounds, including derivatives of 8-aminoquinoline. These transformations often leverage the directing group ability of the 8-aminoquinoline moiety to achieve selective C-H functionalization.

A prominent copper-mediated approach is the N-arylation of 8-aminoquinoline derivatives. Copper-catalyzed Ullmann-type cross-coupling reactions have been extensively used for the formation of C-N bonds. researchgate.net For instance, the N-arylation of 8-aminoquinoline amides with diaryliodonium salts can be achieved using a copper catalyst, often without the need for additional ligands and bases. sorbonne-universite.fr In one study, N-phenyl-N-quinolin-8-ylbenzamide was synthesized in 73% yield using copper(II) acetate. sorbonne-universite.fr

Copper catalysis also facilitates one-pot reactions involving N-acylation and C5-H halogenation of 8-aminoquinolines, where acyl halides serve as dual reagents, providing both the acyl and halide components. nih.gov Furthermore, copper-mediated tandem C(sp2)-H amination has been developed to synthesize quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides, showcasing the versatility of copper in constructing complex heterocyclic systems. rsc.orgnih.gov

Mechanistic studies of copper-catalyzed cross-dehydrogenative C-H/N-H coupling reactions suggest the involvement of an organometallic pathway, where C-H bond cleavage is often the rate-determining step. nih.govresearchgate.net

Targeted Synthesis of this compound and Related Derivatives

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a direct and widely used method for introducing amine functionalities onto an aromatic ring that bears a suitable leaving group. dalalinstitute.com This approach has been successfully applied to the synthesis of this compound derivatives.

In a notable example, the synthesis of 5-benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives was achieved through an SNAr reaction. mdpi.combiorxiv.org Commercially available methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate was reacted with various substituted benzylamines in the presence of a base like N,N-diisopropylethylamine (DIPEA) to afford the corresponding 5-(benzylamino) derivatives. mdpi.combiorxiv.org This demonstrates the feasibility of reacting a halogenated quinoline precursor with benzylamine (B48309) to form the desired C-N bond.

Similarly, the synthesis of N-phenylbenzamide derivatives of imidazo[4,5-b]pyridines, which are structurally related to quinolines, has been achieved via nucleophilic substitution of a chloro-substituent with an aniline. nih.gov This highlights the general applicability of the SNAr strategy in this chemical space.

Direct Functionalization at the Quinoline Ring System

The direct functionalization of the quinoline ring via C-H activation has become a powerful strategy for introducing substituents without the need for pre-functionalized substrates. researchgate.netmdpi.comrsc.org This approach offers atom and step economy. mdpi.com

While direct C-H amination at the C8-position of an unsubstituted quinoline is challenging, functionalization at other positions is well-documented and can be a strategic step towards 8-substituted derivatives. For instance, electrophilic substitution reactions on the quinoline ring, such as nitration and sulfonation, typically occur at the C5 and C8 positions under vigorous conditions. uop.edu.pk Subsequent reduction of a nitro group at the C8 position would yield 8-aminoquinoline, a key precursor for the synthesis of this compound.

Metal-catalyzed C-H functionalization offers more controlled and regioselective methods. For example, palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives has been achieved, showcasing the ability to functionalize the quinoline scaffold at specific sites. beilstein-journals.org Copper-catalyzed direct arylation has also been reported using a chloro[8-(dimesitylboryl)quinoline-κN]copper(I) complex, although this functionalizes other aromatic C-H bonds. beilstein-journals.org

More relevant to the synthesis of this compound derivatives, cobalt-catalyzed remote C-H functionalization of 8-aminoquinoline compounds has been demonstrated, for example, through a nitration protocol operating via a single electron transfer (SET) mechanism. researchgate.net This indicates the potential for direct functionalization of the quinoline ring in the presence of the 8-amino group.

Strategic Derivatization of the Benzylamino Moiety

Once the this compound scaffold is assembled, further diversification can be achieved by modifying the benzylamino moiety. This can involve substitutions on the benzyl (B1604629) ring or modifications at the benzylic position.

For instance, in the synthesis of 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives, a variety of substituted benzylamines were used, including those with electron-withdrawing and electron-donating groups on the benzyl ring. mdpi.combiorxiv.org This demonstrates that the initial choice of benzylamine can directly lead to a diverse library of final compounds.

Furthermore, modifications can be introduced after the formation of the this compound core. For example, if the benzyl group contains a functional handle, such as a halide or a boronic ester, it could be subjected to further cross-coupling reactions to introduce additional complexity. While direct examples for this compound are not prevalent in the provided context, the general principles of organic synthesis support this approach. For example, the derivatization of benzylamine itself is a well-established field, and these modified benzylamines can then be used in the synthesis of the target quinoline derivatives.

Data Tables

Table 1: Copper-Catalyzed N-Arylation of 8-Aminoquinoline Amides

| Entry | Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Reference |

|---|

Table 2: Nucleophilic Aromatic Substitution for Benzylamino-Substituted Heterocycles

| Entry | Substrate | Reagent | Product Type | Conditions | Reference |

|---|---|---|---|---|---|

| 1 | Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | Substituted benzylamines | 5-(Benzylamino)pyrimido[4,5-c]quinoline derivatives | DIPEA, NMP, 100°C | mdpi.combiorxiv.org |

Introduction of Substituted Benzyl Groups

The functionalization of the quinoline core at the 8-position with various substituted benzylamines is a key strategy for creating diverse chemical libraries. A prominent method for achieving this is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves reacting a quinoline derivative bearing a suitable leaving group, such as a halogen, at the C-8 position with a substituted benzylamine.

In one synthetic campaign, a series of 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives were synthesized using SNAr reactions. mdpi.combiorxiv.org The starting material, a methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate, was reacted with a variety of 2-, 3-, and 4-substituted benzylamines. mdpi.combiorxiv.org These reactions were generally carried out in N-Methyl-2-pyrrolidone (NMP) with N,N-Diisopropylethylamine (DIPEA) as a base, at a temperature of 100 °C for one to two hours. mdpi.combiorxiv.org This method proved effective for introducing benzyl groups with both electron-donating and electron-withdrawing substituents, affording the desired products in good yields following subsequent ester hydrolysis. mdpi.combiorxiv.org

| Benzylamine Substituent | Reaction Conditions | Resulting Moiety |

|---|---|---|

| 2-Chloro | DIPEA, NMP, 100 °C, 1-2 h | 5-((2-Chlorobenzyl)amino)pyrimido[4,5-c]quinoline |

| 4-Cyano | DIPEA, NMP, 100 °C, 1-2 h | 5-((4-Cyanobenzyl)amino)pyrimido[4,5-c]quinoline |

| 4-Methoxy | DIPEA, NMP, 100 °C, 1-2 h | 5-((4-Methoxybenzyl)amino)pyrimido[4,5-c]quinoline |

| 4-(Trifluoromethyl) | DIPEA, NMP, 100 °C, 1-2 h | 5-((4-(Trifluoromethyl)benzyl)amino)pyrimido[4,5-c]quinoline |

Incorporation of Non-Aromatic and Heterocyclic Amine Variants

The versatility of quinoline synthesis extends to the incorporation of a wide range of non-aromatic and heterocyclic amines at the 8-position. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly powerful tool for this purpose. researchgate.net This method allows for the formation of C-N bonds between an aryl halide (e.g., 8-bromoquinoline) and various amines under relatively mild conditions. researchgate.netscienceopen.com

Researchers have successfully prepared a variety of 8-aminoquinaldine (B105178) intermediates using a microwave-assisted Buchwald-Hartwig amination. researchgate.netarkat-usa.org Starting from 8-bromo-2-methylquinoline, various sidechains were introduced to fine-tune the properties of the resulting molecules. researchgate.netarkat-usa.org The general procedure involves the use of a palladium catalyst, such as Pd(dba)₂, and a phosphine ligand, like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), under microwave irradiation. researchgate.net This protocol has been successfully applied to couple heterocyclic amines, such as thiomorpholine, and more complex structures like di-(2-picolyl)amine, with the quinoline core in moderate to high yields. arkat-usa.org The scope of amine coupling partners also includes non-aromatic variants, such as cyclohexylmethylamine, demonstrating the broad applicability of these coupling strategies. mdpi.combiorxiv.org

| Amine Reactant | Synthetic Method | Product | Reference |

|---|---|---|---|

| Thiomorpholine | Microwave-assisted Buchwald-Hartwig amination | 8-(Thiomorpholinyl)-quinaldine | arkat-usa.org |

| Di-(2-picolyl)amine | Alkylation (alternative to Buchwald-Hartwig) | 8-(Di-(2-picolyl)amino)-quinaldine | arkat-usa.org |

| Cyclohexylmethylamine | Nucleophilic aromatic substitution (SNAr) | 5-((Cyclohexylmethyl)amino)pyrimido[4,5-c]quinoline | mdpi.combiorxiv.org |

| N-Methylbenzylamine | Nucleophilic aromatic substitution (SNAr) | 5-(Methyl(benzyl)amino)pyrimido[4,5-c]quinoline | biorxiv.org |

Environmentally Benign Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods in organic chemistry. For the synthesis of quinoline derivatives, this includes the use of visible light as a renewable energy source and water as a green reaction solvent.

Visible-Light-Mediated Synthetic Methods

Visible-light-mediated transformations have emerged as a powerful and green strategy for forging complex molecules, including the quinoline nucleus. rsc.org These methods utilize photons as a clean energy source, often enabling reactions to proceed under mild conditions without the need for high temperatures or harsh reagents. rsc.org

One innovative approach involves the synthesis of polysubstituted quinolines from vinyl azides and α-carbonyl benzyl bromides, initiated by visible light. researchgate.net In a typical procedure, the reaction is catalyzed by a photoredox catalyst, such as Ir(ppy)₃, and irradiated with a blue LED light source. researchgate.net This process is believed to proceed through a radical pathway, demonstrating the utility of vinyl azides as radical acceptors under visible-light conditions. researchgate.net

Furthermore, the 8-aminoquinoline scaffold itself has been shown to be amenable to functionalization using photochemistry. A mild and efficient protocol for the C5-nitration of 8-aminoquinoline amides was developed using visible-light photoredox catalysis. mdpi.com This reaction employs an organic photosensitizer (Acid Red 94) and a commercial household light bulb, with Cu(NO₃)₂·3H₂O serving as the nitro source. mdpi.com The reaction proceeds smoothly at room temperature in the air, highlighting the operational simplicity and green credentials of this method. mdpi.com Control experiments indicated that the chelation of the 8-aminoquinoline amide to the copper salt is crucial for the remote C-H functionalization. mdpi.com

| Reaction Type | Key Reagents | Light Source | Key Feature | Reference |

|---|---|---|---|---|

| Quinoline Synthesis | Vinyl azides, α-carbonyl benzyl bromides, Ir(ppy)₃ | 5 W Blue LED | Sequential C-C and C-N bond formation via radical pathway. | researchgate.net |

| C5-Nitration of 8-Aminoquinoline Amides | Cu(NO₃)₂·3H₂O, Acid Red 94 (photosensitizer) | Household light bulb | Green and operationally simple remote C-H functionalization. | mdpi.com |

On-Water Synthesis Protocols

The use of water as a solvent for organic reactions offers significant environmental and economic advantages. "On-water" synthesis, where reactions are performed in aqueous suspensions, can lead to unique reactivity and enhanced reaction rates.

An iron(III)-catalyzed method for the highly regioselective halogenation of the C5-H bond of 8-amidoquinolines has been developed to run in water. mdpi.com This protocol uses readily available and inexpensive iron salts, such as Fe(NO₃)₃·9H₂O, as the catalyst and N-halosuccinimides (NBS or NIS) as the halogen source. mdpi.com The reactions are performed at room temperature in water, offering a mild and sustainable route to halogenated 8-aminoquinoline derivatives, which are valuable intermediates for further functionalization. mdpi.com The necessity of the 8-amidoquinoline's bidentate chelation to the iron center for successful transformation was demonstrated, as substrates like 8-aminoquinoline itself or N-(1-naphthyl)carboxamide gave poor or no desired product. mdpi.com

The principle of using 8-aminoquinoline's chelating properties in aqueous media has also been applied to catalysis. New water-soluble palladium and ruthenium complexes incorporating 8-aminoquinoline ligands have been synthesized. researchgate.net These catalysts are designed to facilitate various organic transformations, such as transfer hydrogenation, directly in water, further expanding the scope of green chemistry in quinoline synthesis. researchgate.net

| Halogen Source | Catalyst | Solvent | Temperature | Product |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Fe(NO₃)₃·9H₂O (5 mol%) | Water | Room Temperature | N-(5-Bromoquinolin-8-yl)pivalamide |

| N-Iodosuccinimide (NIS) | Fe(NO₃)₃·9H₂O (5 mol%) | Water | Room Temperature | N-(5-Iodoquinolin-8-yl)pivalamide |

Biological and Pharmacological Research on 8 Benzylamino Quinoline Derivatives

Anti-Cancer Activities and Molecular Mechanisms

The quinoline (B57606) scaffold is a prominent feature in numerous anti-cancer agents, and 8-(benzylamino)quinoline derivatives are no exception. arabjchem.orgekb.eg These compounds have been shown to combat cancer through various mechanisms, including inducing programmed cell death, inhibiting key enzymes involved in cancer progression, and modulating critical cellular signaling pathways. arabjchem.org Their potential to overcome the challenge of multi-drug resistance further highlights their importance in oncological research. arabjchem.orgsemanticscholar.org

Apoptosis Induction Pathways (e.g., Caspase Activation)

One of the primary mechanisms by which this compound derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by a family of cysteine proteases known as caspases.

Research on bis-8-hydroxyquinoline substituted benzylamines has revealed their ability to specifically activate caspases 3 and 7, key executioner caspases in the apoptotic cascade. nih.govresearchgate.net Interestingly, these compounds did not activate initiator caspases 8 and 9, suggesting that their biological target lies upstream of caspase 3/7 activation. nih.govresearchgate.net The cytotoxic effect of these derivatives was also enhanced by the pro-apoptotic protein TRAIL (TNF-Related Apoptosis-Inducing Ligand). nih.govresearchgate.net

In studies involving other related quinoline structures, such as tetrahydrobenzo[h]quinoline, apoptosis induction was linked to an increase in the expression of caspase 9. tbzmed.ac.ir Furthermore, a quinoxaline-based derivative, a structurally related compound, was found to upregulate pro-apoptotic proteins including p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in prostate cancer cells. nih.gov This indicates that different quinoline derivatives can trigger apoptosis through various entry points in the intrinsic and extrinsic pathways. The process of apoptosis is characterized by distinct morphological changes, such as nuclear shrinkage, chromatin condensation, and the formation of apoptotic bodies, all of which have been observed in cancer cells treated with quinoline derivatives. tbzmed.ac.ir

Inhibition of Kinase Activity (e.g., CSNK2A, c-Met, EGF, VEGF Receptors)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. ekb.eg Quinoline derivatives have emerged as potent inhibitors of several kinases implicated in tumorigenesis. ekb.egnih.gov

Specifically, derivatives of this compound have been investigated for their inhibitory effects on the following kinases:

CSNK2A (Casein Kinase 2, alpha subunit): A series of 5-benzylamine-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives have been synthesized and identified as inhibitors of CSNK2A. mdpi.com Analogs with both electron-withdrawing and electron-donating substituents on the benzyl (B1604629) ring were shown to maintain activity against this kinase. mdpi.com

c-Met, EGF, and VEGF Receptors: The quinoline scaffold is a key component in small molecules designed to target receptor tyrosine kinases like c-Met (mesenchymal-epithelial transition factor), EGF (epidermal growth factor), and VEGF (vascular endothelial growth factor) receptors. nih.govnih.gov These receptors are pivotal for the activation of major carcinogenic pathways. nih.govresearchgate.net For instance, the 3,6-disubstituted quinoline derivative has shown selective inhibition against c-Met kinase. nih.gov

The table below summarizes the inhibitory activity of selected quinoline derivatives against different kinases.

| Compound Class | Target Kinase(s) | Observed Effect |

| 5-Benzylamine-substituted pyrimido[4,5-c]quinolines | CSNK2A | Maintained inhibitory activity with various substitutions. mdpi.com |

| 3,6-disubstituted quinolines | c-Met | Selective inhibition with an IC50 of 9.3 nM. nih.gov |

| 4,6,7-substituted quinolines | c-Met | Activity comparable to or higher than cabozantinib. nih.gov |

| General Quinoline Derivatives | c-Met, EGF Receptors, VEGF Receptors | Act as inhibitors of these key receptor tyrosine kinases. nih.govsemanticscholar.org |

Modulation of Intracellular Signaling Cascades (e.g., Ras/Raf/MEK, PI3K/AkT/mTOR)

Intracellular signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt/mTOR are central to cell survival, proliferation, and differentiation. nih.govnih.gov In many cancers, these pathways are hyperactivated due to genetic mutations. nih.govclinpgx.org Quinoline derivatives have been identified as effective modulators of these critical cascades. nih.govresearchgate.net

The PI3K/Akt/mTOR pathway is frequently dysregulated in human cancers and is a key target for cancer therapeutics. researchgate.net Quinoline and quinoxaline derivatives have been discovered as potent dual inhibitors of PI3K and mTOR. researchgate.net The versatility of the quinoline scaffold allows for the design of molecules that can interfere with these signaling networks, thereby inhibiting cancer cell growth and survival. nih.govresearchgate.net The ability of these compounds to target pivotal proteins within these pathways makes them promising candidates for the development of targeted cancer therapies. semanticscholar.org

Potential in Circumventing Multi-Drug Resistance (MDR)

Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.gov Quinoline derivatives have shown promise in overcoming MDR in cancer cells. arabjchem.orgnih.gov

One preclinical study reported on a quinoline derivative, 2-(2-Methyl-quinolin-4ylamino)-N-phenyl acetamide (S4), which demonstrated the ability to kill doxorubicin-resistant T lymphoblastic leukemia cells in a concentration-dependent manner. nih.gov This compound induces apoptosis in resistant cells through the generation of reactive oxygen species (ROS). nih.gov Furthermore, in vivo studies showed that treatment with S4 significantly increased the lifespan of mice bearing doxorubicin-resistant Ehrlich ascites carcinoma. nih.gov Structural modifications to the quinoline core have been explored as a strategy to develop derivatives with high cytotoxicity against various neoplastic cell lines that exhibit multi-drug resistance. arabjchem.org

Anti-Infective Properties

Beyond their anti-cancer applications, quinoline derivatives possess a broad range of anti-infective properties. nih.gov The inherent chemical features of the quinoline ring system make it a valuable pharmacophore in the development of new antimicrobial agents to combat bacterial, fungal, and viral infections, including those caused by drug-resistant pathogens. nih.govsemanticscholar.org

Antimicrobial Spectrum of Activity (Antibacterial, Antifungal, Antiviral)

Antibacterial Activity: Quinoline derivatives have demonstrated significant antibacterial activity against a wide spectrum of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov Studies have reported the efficacy of these compounds against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. biointerfaceresearch.comnih.gov The antibacterial action of some quinoline derivatives is attributed to their ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, leading to cell death. semanticscholar.org Other derivatives function by blocking the lipopolysaccharide (LPS) transport pathway, a novel mechanism of action against Gram-negative bacteria. nih.gov

Antifungal Activity: Certain 8-hydroxyquinoline (B1678124) derivatives have been evaluated for their antifungal properties. nih.gov Clioquinol, an 8-hydroxyquinoline derivative, and related compounds have shown activity against various Candida species and dermatophytes. nih.gov Research indicates that these compounds can exert a fungistatic effect against Candida and a fungicidal effect against dermatophytes like Microsporum canis and Trichophyton mentagrophytes, depending on the specific derivative, concentration, and duration of exposure. nih.gov

Antiviral Activity: The quinoline scaffold is also a key structural element in the development of antiviral agents. nih.govnih.gov Derivatives have shown inhibitory activity against a range of viruses, including:

Zika Virus (ZIKV): Certain 2,8-bis(trifluoromethyl)quinoline derivatives have been found to inhibit ZIKV replication in vitro, with some compounds showing greater potency than the FDA-approved drug mefloquine. nih.govnih.gov

Human Immunodeficiency Virus (HIV-1): Substituted quinolines have been identified as promising inhibitors of HIV-1 ribonuclease H (RNase H), an essential enzyme for viral replication. nih.gov

Coronaviruses: Pyrimido[4,5-c]quinoline derivatives, also investigated for their anti-cancer properties as CSNK2A inhibitors, have demonstrated activity in inhibiting the replication of Mouse Hepatitis Virus (MHV), a β-coronavirus. mdpi.com

Other Viruses: Research has also pointed to the potential of quinoline derivatives against other viruses such as enterovirus and hepatitis C virus. nih.govnih.gov The aromatic nature of the quinoline ring allows for interactions with viral proteins and nucleic acids, which can inhibit viral replication. doi.org

The table below provides an overview of the antimicrobial spectrum of selected quinoline derivatives.

| Antimicrobial Class | Pathogen Examples | Mechanism of Action (if known) |

| Antibacterial | E. coli, P. aeruginosa, S. aureus biointerfaceresearch.comnih.gov | Inhibition of DNA gyrase/topoisomerase IV; LPS transport blocking. semanticscholar.orgnih.gov |

| Antifungal | Candida spp., T. mentagrophytes nih.gov | Fungistatic or fungicidal effects. nih.gov |

| Antiviral | Zika Virus, HIV-1, Coronaviruses mdpi.comnih.govnih.gov | Inhibition of viral enzymes (e.g., RNase H); Inhibition of replication. mdpi.comnih.gov |

Anti-Malarial Efficacy and Putative Mechanisms

Derivatives of 8-aminoquinoline (B160924) (8AQ) have long been a cornerstone in the development of antimalarial agents, with Primaquine being a notable example approved for treating relapsing malaria infections. nih.gov Research into this class of compounds, including this compound derivatives, continues to reveal significant efficacy against various species of the Plasmodium parasite, the causative agent of malaria. nih.govnih.gov These compounds have demonstrated effectiveness against both P. falciparum and P. vivax, including strains that have developed resistance to other common antimalarials like chloroquine. nih.gov

The primary mechanism of action for many quinoline-based antimalarials involves their accumulation within the parasite's acidic food vacuole. nih.gov Inside this organelle, the compounds are thought to interfere with the detoxification of heme, a byproduct of the parasite's digestion of hemoglobin. This disruption leads to a buildup of toxic heme, ultimately killing the parasite. researchgate.net The 8AQ class is particularly crucial for its activity against the latent liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for disease relapse. nih.govnih.gov This "radical cure" capability, which clears all parasite stages from the body, distinguishes 8AQs from many other antimalarial drugs. nih.gov

Furthermore, research has explored the synthesis of metal complexes with 8-aminoquinoline-uracil derivatives. Studies have shown that manganese, copper, and nickel complexes of these compounds exhibit fair antimalarial activities, suggesting that metallation could be a viable strategy for developing novel antimalarial agents based on the 8AQ scaffold. nih.gov

Summary of Anti-Malarial Properties of 8-Aminoquinoline Derivatives

| Target Organism | Key Efficacy Points | Putative Mechanism | Relevant Derivatives |

|---|---|---|---|

| Plasmodium falciparum | Effective against chloroquine-resistant strains. nih.gov | Interference with heme detoxification in the parasite's food vacuole. nih.gov | Primaquine, Tafenoquine nih.gov |

| Plasmodium vivax | Provides "radical cure" by eliminating latent liver-stage hypnozoites. nih.govnih.gov | Accumulation in the acidic food vacuole. nih.gov | Primaquine, Tafenoquine nih.gov |

| Plasmodium ovale | Effective against relapsing forms of malaria. nih.gov | Not specified, but likely similar to other Plasmodium species. | Primaquine nih.gov |

Anti-Mycobacterial Activity and Molecular Target Identification (e.g., DprE1 Enzyme)

In the search for new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis, the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) has emerged as a critical and vulnerable target. nih.govnih.gov DprE1 is a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. nih.gov Inhibition of this enzyme disrupts cell wall formation, leading to bacterial death. The enzyme's location in the periplasmic region makes it a particularly accessible "druggable" target. nih.gov

A significant number of DprE1 inhibitors with diverse molecular scaffolds have been identified, including various quinoline derivatives. nih.govresearchgate.net These inhibitors can be broadly categorized as either covalent or non-covalent binders. nih.gov Some of the most potent inhibitors, such as the benzothiazinones (BTZs), bind covalently to a cysteine residue (Cys387) in the active site of DprE1. researchgate.net Research into quinoline-based compounds has aimed to develop novel inhibitors that may offer improved potency and better pharmacokinetic profiles to combat the rise of multidrug-resistant TB. nih.govresearchgate.net Structure-based drug design, incorporating molecular docking and dynamics simulations, has been employed to develop novel quinoline-dione derivatives that show strong binding interactions within the DprE1 active site, indicating their potential as effective inhibitors. researchgate.net

Research on Quinoline Derivatives as DprE1 Inhibitors

| Inhibitor Class | Target Enzyme | Mechanism of Action | Significance in TB Treatment |

|---|---|---|---|

| Quinoline-based compounds | Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) nih.gov | Inhibition of a key enzyme in mycobacterial cell wall biosynthesis. nih.gov Can be covalent or non-covalent. nih.gov | Offers a novel mode of action to overcome drug resistance. researchgate.net DprE1 is a validated and vulnerable target. researchgate.net |

| Benzothiazinones (BTZ) | DprE1 | Covalent binding to Cys387 in the active site. researchgate.net | Serve as a reference for developing new covalent inhibitors. |

Antiviral Applications (e.g., Mouse Hepatitis Virus, HIV Integrase Inhibition)

Derivatives of the quinoline scaffold have been identified as a promising class of allosteric inhibitors of HIV-1 integrase (ALLINIs). nih.gov The integrase (IN) enzyme is essential for the replication of HIV-1, as it catalyzes the integration of the viral DNA into the host cell's genome. nih.gov Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's catalytic active site, ALLINIs bind to a different location at the dimer interface of the IN. nih.gov

This allosteric binding does not block the catalytic activity directly but instead triggers an aberrant multimerization of the integrase enzyme. nih.govnih.gov This abnormal aggregation of IN disrupts its normal function and also interferes with the late stages of the viral life cycle, specifically the proper maturation of new virions. nih.govnih.gov Recent studies have also revealed that integrase binds to the viral RNA genome, a process necessary for the correct formation of infectious viral particles. ALLINIs can impair these IN-RNA interactions by inducing the aberrant multimerization, leading to the production of non-infectious virions. nih.gov Research on multi-substituted quinolines has shown that modifications at the 6 or 8 position of the quinoline ring can significantly impact their antiviral properties, with certain substitutions like bromine enhancing potency. nih.gov

Antiviral Mechanism of Quinoline-Based ALLINIs

| Viral Target | Inhibitor Class | Binding Site | Mechanism of Action | Effect on Virus |

|---|---|---|---|---|

| HIV-1 Integrase (IN) | Allosteric IN Inhibitors (ALLINIs) nih.gov | Dimer interface (non-catalytic site). nih.gov | Induces aberrant multimerization of the IN enzyme. nih.gov | Inhibits viral DNA integration and impairs virion maturation, leading to non-infectious particles. nih.govnih.gov |

Neuropharmacological Investigations

Anti-Alzheimer's Disease Potential

The multifactorial nature of Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands (MTDLs), and quinoline derivatives have emerged as a promising scaffold for this purpose. mdpi.comeurekaselect.com The pathology of AD involves β-amyloid (Aβ) plaques, neurofibrillary tangles, metal ion dysregulation, and low levels of the neurotransmitter acetylcholine. eurekaselect.com

8-Hydroxyquinoline derivatives, in particular, are recognized as privileged metal-binding agents. eurekaselect.com By chelating metal ions like copper and zinc, which are implicated in the aggregation of Aβ peptides, these compounds can help prevent the formation of toxic plaques. mdpi.com Furthermore, by hybridizing the quinoline core with other pharmacologically active moieties, researchers have created compounds that can simultaneously target multiple aspects of AD. For instance, derivatives have been designed to inhibit cholinesterase enzymes (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE). nih.gov Inhibition of these enzymes increases the levels of acetylcholine in the brain, which can help alleviate the cognitive symptoms of AD. nih.gov The development of these MTDLs represents a holistic approach to treating this complex neurodegenerative disorder. mdpi.com

Phosphodiesterase Inhibition (e.g., PDE5)

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key signaling molecule in various tissues, including the brain. nih.govnih.gov The inhibition of PDE5 has been investigated as a therapeutic strategy for Alzheimer's disease due to the importance of the nitric oxide/cGMP/cAMP-responsive element-binding protein (CREB) signaling pathway in learning and memory processes. nih.gov

Researchers have synthesized and evaluated series of quinoline derivatives as potent and selective PDE5 inhibitors (PDE5Is). nih.govnih.gov Specific structural features, such as a hydroxymethyl group at the C-3 position, a benzylamino moiety at the C-4 or C-8 position, and a cyano group at the C-7 position of the quinoline ring, have been shown to be important for high potency and selectivity for PDE5. nih.govnih.gov One particularly potent derivative, compound 7a, was found to selectively inhibit PDE5 with an IC₅₀ value of 0.27 nM and demonstrated the ability to cross the blood-brain barrier. nih.gov In animal models of AD, this compound was shown to rescue synaptic and memory defects, highlighting the therapeutic potential of quinoline-based PDE5Is for neurodegenerative diseases. nih.gov

Potency of Selected Quinoline-Based PDE5 Inhibitors

| Compound | PDE5 IC₅₀ (nM) | Selectivity Profile | Reference |

|---|---|---|---|

| Compound 28 (7a) | 0.27 | >1256-fold selective over PDE6; no inhibition of other PDEs at 10 μM. | nih.govnih.gov |

| Compound 29 | 0.4 | >12,750-fold selective over PDE6; no inhibition of other PDEs at 10 μM. | nih.gov |

Modulation of Neurotransmission (e.g., Dopaminergic Systems)

The activity of midbrain dopaminergic neurons is fundamental to the modulation of behavior and is itself closely regulated by other neurotransmitter systems, such as the cholinergic system. nih.gov Ascending projections from cholinergic nuclei in the brainstem target dopaminergic neurons in the substantia nigra and ventral tegmental area, influencing their firing patterns and subsequent dopamine release in the forebrain. nih.govresearchgate.net

Pharmacological studies on benzyl-tetrahydroisoquinoline alkaloids, which share structural similarities with this compound, have demonstrated effects on central dopaminergic systems. For example, the compound d-Coclaurine has been shown to possess neuroleptic-like properties. researchgate.net It suppressed locomotor activity induced by dopamine agonists like apomorphine and methamphetamine. researchgate.net Further investigation revealed that d-Coclaurine could suppress dopamine uptake and cause a slight increase in dopamine metabolites in the rat striatum. researchgate.net These findings indicate that certain quinoline-related structures can modulate dopaminergic neurotransmission, suggesting a potential mechanism for influencing behaviors and neurological functions regulated by these pathways.

Neuroprotective Effects and Associated Pathways

Derivatives of quinoline, particularly those within the 8-aminoquinoline class, have demonstrated significant potential as neuroprotective agents, acting through multiple molecular pathways to mitigate neuronal damage. acs.org Research indicates that the neuroprotective capacity of these compounds is frequently linked to their antioxidant properties. nih.govnih.gov The mechanism of action often involves radical scavenging processes, where the compounds neutralize harmful free radicals through hydrogen atom transfer and single electron transfer mechanisms. nih.govresearchgate.net This antioxidant activity is crucial in combating oxidative stress, a key pathological factor in the progression of neurodegenerative diseases. researchgate.net

Beyond general antioxidant effects, molecular docking simulations have predicted that certain quinoline derivatives may act as inhibitors of key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govnih.govdntb.gov.ua By inhibiting these enzymes, this compound analogues could help modulate neurotransmitter levels and reduce the enzymatic production of neurotoxic metabolites, offering a multifunctional approach to neuroprotection. nih.govresearchgate.net

Furthermore, studies on related 8-aminoquinoline compounds have shown that they can protect neuronal cells against oxidative damage. acs.org For instance, 8-aminoquinoline-melatonin hybrids have been noted for their strong protective effects on neuronal cells. nih.gov These findings suggest that the this compound scaffold likely engages in similar protective mechanisms, including the modulation of critical signaling pathways involved in cell survival and death, thereby preventing neuronal apoptosis and damage induced by oxidative insults. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound analogues, these studies have provided valuable insights into how chemical modifications to the core structure influence biological efficacy.

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on both the quinoline core and the benzyl moiety. Studies on closely related bis-8-hydroxyquinoline substituted benzylamines have demonstrated that modifications to the benzyl group are critical for potency. researchgate.net

For example, the introduction of a trifluoromethyl (CF₃) group at the para (4-position) of the benzyl ring resulted in one of the most potent analogues in a series. researchgate.net This highlights the favorability of the para position for substitution. Interestingly, varying the electronic nature of the substituent at this position—from the electron-withdrawing nitro (NO₂) group to the electron-donating methyl (CH₃) group—did not drastically alter the compound's potency, suggesting that both types of groups can be accommodated. researchgate.net However, the position of the substituent is critical; a CF₃ group at the ortho position led to a significant decrease in activity compared to its para-substituted counterpart. researchgate.net

Similarly, research on 5-benzylamine-substituted pyrimido[4,5-c]quinolines, a related scaffold, found that the addition of small electron-donating or electron-withdrawing substituents on the benzyl ring did not dramatically affect activity. biorxiv.org This indicates a degree of tolerance for a range of electronic properties on the benzyl ring, although lipophilic biphenyl and naphthalene substituents were found to decrease aqueous solubility. biorxiv.org The position of substituents on the quinoline ring itself is also a key determinant of activity. nih.gov For instance, in one series of quinoline derivatives, a large and bulky alkoxy group at the R₇ position was found to be beneficial for antiproliferative activity. nih.gov

The following table summarizes the structure-activity relationships for substituents on the benzyl moiety of bis-8-hydroxyquinoline substituted benzylamines, providing a model for understanding this compound analogues. researchgate.net

| Compound | Substituent (R1) | Position on Benzyl Ring | Relative Potency |

| 5a | CF₃ | 4- (para) | Most Potent |

| 7a | CF₃ | 2- (ortho) | Significantly less active than 5a |

| 4a | CH₃ | 4- (para) | Potent |

| 6a | NO₂ | 4- (para) | Potent |

Importance of the Benzyl Moiety and Quinoline Core for Efficacy

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a framework for a wide array of biologically active compounds. nih.govnih.gov Its rigid, electron-rich structure allows for interaction with multiple biological targets. theaspd.com The importance of the quinoline core is underscored by studies where modifications significantly impact efficacy. For example, in a series of bis-8-hydroxyquinoline substituted benzylamines, the removal of the hydroxyl groups on the quinoline rings resulted in a compound that was two logs less active, demonstrating that the substituted quinoline moiety was essential for potent cytotoxic activity. researchgate.net

The benzylamino group also plays a vital role. It introduces key physicochemical properties such as lipophilicity and steric bulk, which can enhance the molecule's ability to cross cell membranes and bind selectively within hydrophobic pockets of target enzymes or receptors. theaspd.com The flexibility introduced by the methylene spacer between the nitrogen atom and the phenyl ring can be a critical factor; however, in some molecular contexts, this increased flexibility can lead to a decrease in biological activity compared to more rigid structures. nih.gov The benzyl group itself is not merely a scaffold but an active participant in binding, as evidenced by the significant changes in activity observed when its substituents are altered. researchgate.netbiorxiv.org

Coordination Chemistry and Catalytic Applications of 8 Benzylamino Quinoline Ligands

Ligand Design and Metal Complexation Principles

The 8-(Benzylamino)quinoline scaffold is a versatile ligand in coordination chemistry, primarily due to its ability to form stable chelate complexes with a variety of metal ions. Its design principles are rooted in the strategic placement of two nitrogen donor atoms, which dictates its coordination behavior and subsequent application in catalysis.

Bidentate Coordination Modes and Chelating Ability

The this compound ligand functions as a classic bidentate chelating agent. Coordination with a metal center occurs through two distinct nitrogen atoms: the endocyclic nitrogen of the quinoline (B57606) ring and the exocyclic nitrogen of the amino group. This arrangement facilitates the formation of a thermodynamically stable five-membered chelate ring upon complexation. This bidentate binding is a fundamental characteristic that has been observed consistently across various metal complexes. nih.govrsc.org The ligand typically binds as a neutral species, although instances of deprotonation at the exocyclic nitrogen to form an anionic ligand are also known. nih.gov This robust chelating ability is the foundation for its use as a directing group in catalysis, as it holds the metal center in a fixed position relative to the rest of the molecule.

Complexation with Transition Metals (e.g., Re, Fe, Ru, Cu, Ni, Co, Mn, Zn, Cd, Pd)

The coordination chemistry of 8-aminoquinoline (B160924) and its derivatives, including this compound, has been explored with a wide array of transition metals. The specific geometry of the resulting complex is influenced by the metal's coordination preferences, oxidation state, and the presence of other ligands.

Rhenium (Re): 8-Aminoquinoline forms stable complexes with rhenium carbonyl halides, such as Re(CO)₃X (where X = Cl, Br). nih.gov In these complexes, the ligand binds in the expected neutral bidentate fashion, creating an acute N-Re-N angle of approximately 76.6°. nih.gov

Iron (Fe) and Ruthenium (Ru): These Group VIII metals readily form coordination complexes with bidentate P^N and N^N ligands containing the quinoline moiety. researchgate.netresearchgate.net

Cobalt (Co): Cobalt complexes with ligands derived from 8-aminoquinoline have been developed. researchgate.net A related complex, trans-Bis[8-(benzylsulfanyl)quinoline-κ² N,S]dichloridocobalt(II), exhibits a distorted octahedral coordination geometry, highlighting the scaffold's ability to accommodate six-coordinate metals. nih.gov

Nickel (Ni) and Palladium (Pd): These Group X metals are frequently used in catalysis with 8-aminoquinoline-type ligands. researchgate.net Palladium, in particular, has been extensively studied for its role in C-H functionalization reactions directed by this ligand scaffold. nih.gov

Copper (Cu): Copper-catalyzed reactions often employ 8-aminoquinoline as a bidentate directing group. rsc.org

Zinc (Zn) and Cadmium (Cd): While direct complexation with this compound is less documented in the provided sources, the closely related 8-hydroxyquinoline (B1678124) ligand readily forms complexes with both Zn(II) and Cd(II), suggesting similar coordination behavior is highly probable. nih.gov

Metal Complexation with 8-Aminoquinoline Scaffolds

| Metal | Example Complex Type / Observation | Coordination Geometry Example | Reference |

|---|---|---|---|

| Rhenium (Re) | Forms Re(CO)₃X complexes | Distorted Octahedral | nih.gov |

| Cobalt (Co) | Forms complexes with 8-aminoquinoline derivatives | Distorted Octahedral | researchgate.netnih.gov |

| Palladium (Pd) | Widely used in C-H activation catalysis | Square Planar (typical for Pd(II)) | researchgate.netnih.gov |

| Iron (Fe) | Forms complexes with quinoline-bearing ligands | Octahedral or Tetrahedral | researchgate.netresearchgate.net |

| Copper (Cu) | Used as directing group in Cu-catalyzed reactions | Varies (e.g., Square Planar, Tetrahedral) | rsc.org |

Development of Mixed-Ligand Complexes

The versatility of the this compound framework extends to the formation of mixed-ligand complexes. In these systems, the primary this compound ligand coordinates to the metal center along with other ancillary or co-ligands. The introduction of secondary ligands is a powerful strategy for modulating the steric and electronic properties of the metal complex. This fine-tuning can influence the complex's stability, solubility, and, most importantly, its catalytic activity and selectivity. For instance, mixed-ligand complexes of related 8-hydroxyquinoline have been synthesized with various transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). chemmethod.comisca.me These complexes often adopt octahedral or square planar geometries and demonstrate how the coordination sphere of the metal can be systematically modified. chemmethod.comrdd.edu.iq

Catalytic Activity in Organic Transformations

Metal complexes featuring this compound and the broader 8-aminoquinoline scaffold are not merely of structural interest; they are highly functional catalysts and directing groups in modern organic synthesis.

C-H Bond Functionalization Directed by 8-Aminoquinoline Scaffolds

The 8-aminoquinoline moiety has emerged as one of the most powerful and reliable bidentate directing groups for transition metal-catalyzed C-H bond functionalization. nih.govscispace.comresearchgate.net This strategy provides an atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds.

The general mechanism involves the initial installation of the 8-aminoquinoline group onto a substrate, typically through the formation of an amide bond. The bidentate chelation of the ligand to a metal catalyst, most commonly palladium, positions the metal center in close proximity to a targeted C-H bond within the substrate. nih.govacs.org This directed proximity facilitates the cleavage of the otherwise inert C-H bond via a cyclometalation step, forming a stable metallacyclic intermediate. This intermediate can then react with a coupling partner to forge a new bond, regenerating the catalyst in the process.

This directing group strategy has been successfully applied to a wide range of C-H functionalization reactions, including:

Arylation: The introduction of aryl groups at C(sp²)-H and C(sp³)-H bonds. nih.govacs.org

Alkenylation and Alkynylation: The formation of C-C double and triple bonds. nih.gov

The effectiveness of the 8-aminoquinoline scaffold as a directing group has made it a cornerstone in the field of synthetic organic chemistry for constructing complex molecules from simple precursors. researchgate.net

Role of Metal-8-(Benzylamino)quinoline Complexes in Organic Synthesis

Beyond their pivotal role as directing groups in C-H activation, metal complexes of this compound and its analogs function as catalysts in their own right. nih.gov The defined coordination environment provided by the ligand can enhance the reactivity and selectivity of the metal center for various organic transformations.

For example, the directing ability of the 8-aminoquinoline group has been harnessed in copper-catalyzed reactions to achieve high regioselectivity. rsc.org In one such application, the ligand guided the selective B(4,5)–H disulfenylation of o-carboranes, demonstrating its utility in controlling reactivity at specific sites on complex substrates. rsc.org Furthermore, ruthenium-based catalysts combined with enzymatic resolutions have been used in the dynamic kinetic resolution of axially chiral alcohols containing the quinoline-8-yl group, showcasing the synergy between metal-ligand catalysis and biocatalysis. nih.gov The development of these catalytic systems underscores the importance of the this compound ligand framework in enabling challenging and selective organic reactions.

Computational and Theoretical Studies on 8 Benzylamino Quinoline

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict various molecular attributes, providing a theoretical framework to understand the behavior of compounds like 8-(benzylamino)quinoline. These calculations are crucial for understanding the molecule's reactivity and its interactions with other substances.

Frontier Molecular Orbital Analysis (HOMO, LUMO Energies and Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A computational study on a series of quinoline (B57606) derivatives, including 5-((benzylamino)methyl)quinolin-8-ol (referred to as QN2 in the study), utilized DFT to calculate these parameters. A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity. Molecules with lower energy gaps are generally more effective as corrosion inhibitors because they can more readily interact with the metal surface. The calculated frontier orbital energies and the energy gap for 5-((benzylamino)methyl)quinolin-8-ol are presented in the table below.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.318 |

| ELUMO | -1.127 |

| Energy Gap (ΔE) | 7.191 |

Data sourced from a DFT study on quinoline derivatives as corrosion inhibitors.

Analysis of Reactivity Descriptors

Beyond the frontier orbitals, several global reactivity descriptors derived from DFT calculations provide a more quantitative measure of a molecule's reactivity. These descriptors include chemical hardness (η), softness (σ), electrophilicity (ω), and global nucleophilicity (ε).

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. Softness is the reciprocal of hardness and indicates a molecule's polarizability. Molecules with lower hardness and higher softness are generally more reactive.

Electrophilicity (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Global Nucleophilicity (ε) : This descriptor measures the electron-donating capability of a molecule. It is inversely related to the electrophilicity index.

These reactivity descriptors have been calculated for 5-((benzylamino)methyl)quinolin-8-ol, providing a detailed picture of its chemical behavior.

| Reactivity Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 3.596 |

| Softness (σ) | 0.278 |

| Electrophilicity (ω) | 6.126 |

| Global Nucleophilicity (ε) | 0.163 |

Values calculated from DFT data for 5-((benzylamino)methyl)quinolin-8-ol.

Charge Transfer Analysis

Charge transfer is a fundamental process in chemical interactions, including corrosion inhibition. For an inhibitor to protect a metal surface, it must be able to donate electrons to the vacant d-orbitals of the metal atoms, forming a coordinate bond. This process is often accompanied by back-donation from the metal to the vacant anti-bonding orbitals of the inhibitor molecule.

The fraction of electrons transferred (ΔN) from the inhibitor to the metal surface can be estimated using theoretical calculations. A positive value of ΔN indicates that the molecule is likely to donate electrons to the metal surface. For 5-((benzylamino)methyl)quinolin-8-ol, the calculated value of ΔN is 0.449, suggesting a strong tendency for the molecule to donate electrons and form a protective layer on a metal surface. This electron-donating capability is a key factor in its efficacy as a corrosion inhibitor. The distribution of HOMO and LUMO orbitals also provides insight into the regions of the molecule involved in this charge transfer process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. These models are valuable for predicting the activity of new compounds and for understanding the molecular features that are important for a specific effect.

Prediction of Biological Activity Profiles

QSAR models are widely used in drug discovery to predict the biological activities of novel compounds, such as their antimicrobial or anticancer potential. bepls.comresearchgate.netmpg.de For quinoline derivatives, numerous QSAR studies have been conducted to correlate their structural features with a range of biological activities. researchgate.net These models typically use a variety of molecular descriptors, including constitutional, topological, and quantum-chemical parameters, to build a predictive model.

While a specific QSAR model for predicting the biological activity profile of this compound was not found in the reviewed literature, the general approach involves synthesizing a series of related compounds, measuring their biological activity, and then using statistical methods to develop a model that relates structural descriptors to this activity. Such models for other quinoline derivatives have successfully identified key structural features that influence their efficacy as antimicrobial or anticancer agents. bepls.commpg.de For instance, descriptors related to molecular shape, hydrophobicity, and electronic properties are often found to be significant in these models.

Correlation with Corrosion Inhibition Efficiency

QSAR modeling has been successfully applied to the field of corrosion science to predict the inhibition efficiency of organic molecules. In this context, the "activity" is the percentage of corrosion inhibition efficiency (%IE). A QSAR model was developed for a series of quinoline derivatives, including 5-((benzylamino)methyl)quinolin-8-ol, to correlate their quantum chemical descriptors with their experimentally determined corrosion inhibition efficiencies.

The developed model demonstrated a strong correlation between the calculated molecular parameters and the observed inhibition efficiency. The model indicated that parameters such as EHOMO, softness (σ), and the fraction of electrons transferred (ΔN) have a positive correlation with inhibition efficiency. Conversely, the HOMO-LUMO energy gap (ΔE) and chemical hardness (η) showed a negative correlation. This implies that molecules that are more prone to donate electrons (higher EHOMO), are more polarizable (higher σ), and have a greater tendency to transfer charge to the metal surface (higher ΔN) are better corrosion inhibitors. The high predictive power of the QSAR model, with a cross-validation R² value of 0.9994, underscores the reliability of using computational parameters to forecast the corrosion inhibition performance of quinoline derivatives.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large molecule, typically a protein. These methods are crucial in drug discovery and materials science.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in rational drug design, helping to understand drug-receptor interactions and predict the binding affinity of molecules to a target site. nih.gov For quinoline derivatives, docking studies have been widely employed to explore their potential as inhibitors for various enzymes.

Table 1: Predicted Ligand-Protein Interactions for this compound Derivatives

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Quinoline Nitrogen, Amino (-NH-) group | Lysine, Aspartic Acid, Serine, Threonine |

| π-π Stacking | Quinoline Ring, Benzyl (B1604629) Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

This table is generated based on typical interactions observed for quinoline derivatives in molecular docking studies.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations calculate the motion of atoms and molecules, providing insights into the conformational changes, stability, and interactions of a drug candidate with its biological target. nih.govnih.gov

For quinoline derivatives, MD simulations have been used to validate the stability of docked poses and to understand the flexibility of the target protein upon ligand binding. nih.govmdpi.com Simulations can confirm that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over a period of nanoseconds. mdpi.com Furthermore, MD studies can reveal the role of specific amino acid residues that are critical for the dual activity of inhibitors against multiple targets, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov By analyzing the trajectory of the simulation, researchers can understand how the binding of a molecule like this compound might induce conformational changes in the protein, leading to either inhibition or activation, thus elucidating its molecular mechanism of action. nih.gov

Computational studies are also pivotal in materials science, particularly in understanding how molecules like this compound derivatives function as corrosion inhibitors. These compounds protect metals by adsorbing onto the surface and forming a protective layer. najah.edu Density Functional Theory (DFT) and MD simulations are used to model the interaction between the inhibitor molecule and the metal surface, such as iron (Fe). mdpi.comresearchgate.net

Theoretical studies on quinoline derivatives show that they tend to adsorb on the metal surface in a flat or parallel orientation, maximizing the contact area. researchgate.net This adsorption is facilitated by the interaction between the π-electrons of the aromatic quinoline ring and the vacant d-orbitals of the iron atoms. najah.edu Additionally, the heteroatoms (nitrogen and, in derivatives, oxygen) play a crucial role by donating lone pair electrons to the metal surface, forming coordinate bonds. najah.edunajah.edu DFT calculations can determine the adsorption energy, which indicates the strength of the interaction between the inhibitor and the surface. A higher adsorption energy corresponds to stronger binding and better inhibition efficiency. mdpi.com These computational models support experimental findings that the adsorption of quinoline inhibitors often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. najah.eduresearchgate.net

Table 2: Summary of Computational Findings on the Adsorption of Quinoline Derivatives on Metal Surfaces

| Computational Method | Key Finding | Implication for Corrosion Inhibition |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of high adsorption energy. | Strong, stable binding of the inhibitor to the metal surface. |

| DFT | Identification of active sites (N, O atoms, π-electrons). | Multiple points of interaction enhance the adsorption process. |

This table synthesizes common findings from DFT and MD studies on quinoline-based corrosion inhibitors.

Spectroscopic Property Predictions and Electronic Structure Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for predicting the spectroscopic properties and understanding the electronic structure of molecules. illinois.edueurjchem.com These theoretical predictions are invaluable for interpreting experimental spectra and gaining insight into a molecule's reactivity and photophysical behavior. uantwerpen.beolemiss.edu

DFT calculations can accurately predict the geometric structure of this compound. nih.gov From the optimized geometry, various electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uantwerpen.be For quinoline derivatives, negative potential is typically localized around the nitrogen atom, indicating it as a likely site for electrophilic attack or coordination to metal ions. uantwerpen.be

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). illinois.edueurjchem.com These theoretical spectra can be compared with experimental results to confirm the structure of the compound and to understand the nature of its electronic transitions. illinois.edu

Table 3: Key Quantum Chemical Parameters Calculated for Quinoline Derivatives using DFT

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

This table outlines important parameters derived from DFT calculations that provide insights into the electronic properties of molecules.

Applications of 8 Benzylamino Quinoline in Materials Science

Development of Fluorescent Chemosensors for Metal Ions